Elimination of Hydrogen-Bond Donor Capacity Versus Primary-Amine Analog Methyl 3-(Benzylamino)Propanoate
Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) possesses zero hydrogen-bond donor atoms due to the full substitution of the amino nitrogen, in contrast to its primary-amine analog methyl 3-(benzylamino)propanoate (CAS 23574-01-8) which bears one H-bond donor [1]. This difference fundamentally alters the compound's chromatographic retention, solubility profile, and capacity to engage in intermolecular hydrogen bonding [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | Methyl 3-(benzylamino)propanoate (CAS 23574-01-8): 1 H-bond donor |
| Quantified Difference | Elimination of all H-bond donor capacity (Δ = 1 donor) |
| Conditions | Computed molecular descriptors (PubChem, ChemAxon-derived) |
Why This Matters
For procurement in synthetic routes requiring strictly aprotic amine intermediates or where H-bond donors interfere with downstream coupling reagents, this compound is the only functionally compatible choice among β-alanine benzylamine esters.
- [1] PubChem Compound Summary. Methyl 3-[benzyl(methyl)amino]propanoate (CID 824679): Hydrogen Bond Donor Count = 0; Hydrogen Bond Acceptor Count = 3. View Source
